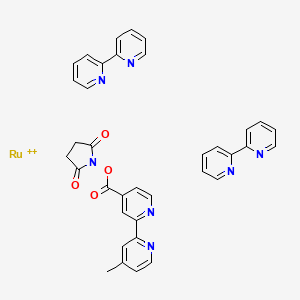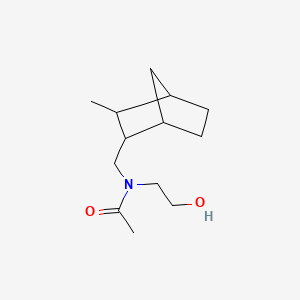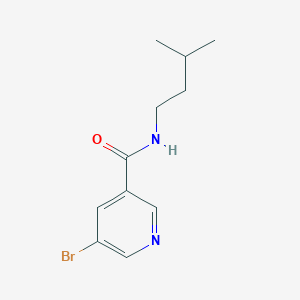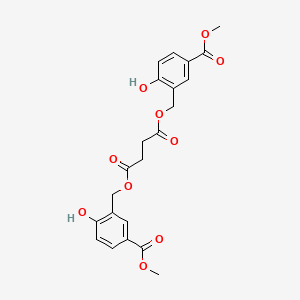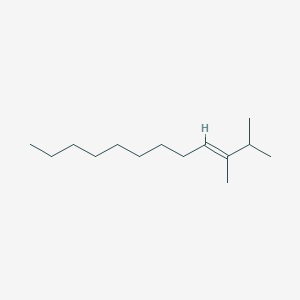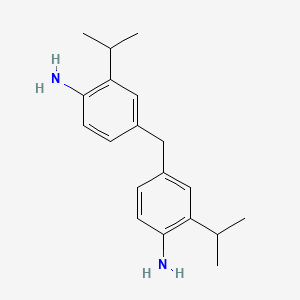
ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-): is a chemical compound with the molecular formula C19H26N2 and a molecular weight of 282.42 g/mol . It is also known by its IUPAC name, 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline . This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) typically involves the reaction of 4-amino-3-propan-2-ylphenylmethanol with 2-propan-2-ylaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C) , and requires a temperature of around 150°C .
Industrial Production Methods: In industrial settings, the production of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) can lead to the formation of quinones , while reduction can produce amines .
Applications De Recherche Scientifique
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile , participating in various substitution reactions. It can also undergo oxidation and reduction reactions, affecting its chemical properties and reactivity . The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Uniqueness: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) is unique due to its specific molecular structure and reactivity . The presence of isopropyl groups at specific positions on the aromatic ring influences its chemical behavior and makes it distinct from other similar compounds .
Propriétés
Numéro CAS |
19900-66-4 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3 |
Clé InChI |
ZDVQGDLMKMWKJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
